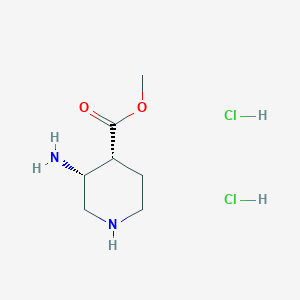

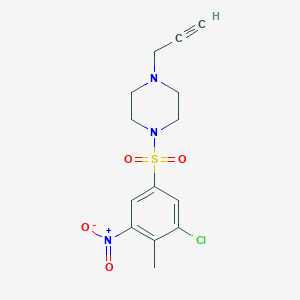

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" is a derivative of aminopiperidine, which is a structural motif present in various pharmacologically active compounds. The synthesis and characterization of related compounds have been explored in several studies, indicating the significance of such derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of related aminopiperidine derivatives typically involves multiple steps, starting from readily available precursors. For instance, the synthesis of (R)-3-aminopiperidine dihydrochloride was achieved from Ethyl nipecotate through chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% . Similarly, the synthesis of 3-methylaminopiperidine, an intermediate for Balofloxacin, was performed in four steps from nicotinic amide, with high yields reported for each step .

Molecular Structure Analysis

The molecular structure of aminopiperidine derivatives is characterized by the presence of an aminopiperidine ring, which can be substituted at various positions to yield different compounds. For example, the crystal structure of a related compound, 2-amino-4-methylpyridinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, was determined, showing how the cations, anions, and water molecules are linked via hydrogen bonds, forming a three-dimensional structure .

Chemical Reactions Analysis

Aminopiperidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active agents. The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was assessed, indicating that specific substitutions on the aminopiperidine ring can lead to compounds with significant biological activity . The synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride also involved reactions such as condensation, N-alkylation, and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopiperidine derivatives are influenced by their molecular structure. The characterization of these compounds typically involves techniques such as FT-IR, 1H NMR, MS, and HPLC to confirm their purity and structural integrity . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Reversible Blocking of Amino Groups

One methodological application relevant to amino compounds like "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" involves the reversible blocking of amino groups. Butler et al. (1968) demonstrated the use of maleic anhydride for reversible amino group blocking, an approach potentially applicable for protecting the amino group in the synthesis and application of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" (Butler, Harris, Hartley & Leberman, 1968).

Asymmetric Synthesis and Catalysis

Asymmetric synthesis represents a critical area of application. Davis and Deng (2007) described the asymmetric synthesis of 2H-azirine 3-carboxylates, showcasing methodologies that could be adapted for synthesizing chiral piperidine derivatives like "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" with specific stereochemical configurations (Davis & Deng, 2007).

Aminocarbonylation Reactions

Takács et al. (2014) explored the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction relevant to the functionalization and application of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" in synthesizing complex organic molecules (Takács, Kabak-Solt, Mikle & Kollár, 2014).

Antimicrobial Activity

Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to evaluate their antimicrobial activity, suggesting that derivatives of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" could also be explored for potential antimicrobial properties (Nagashree, Mallu, Mallesha & Bindya, 2013).

Enantioselective Catalysis

Wang et al. (2018) investigated the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, a study highlighting the potential for developing enantioselective catalysts based on piperidine derivatives for synthesizing biologically active compounds (Wang, Zhao, Xue & Chen, 2018).

Safety and Hazards

特性

IUPAC Name |

methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)5-2-3-9-4-6(5)8;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROQJVWNWMHOAQ-PVNUIUKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCNC[C@@H]1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)

![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)

![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)